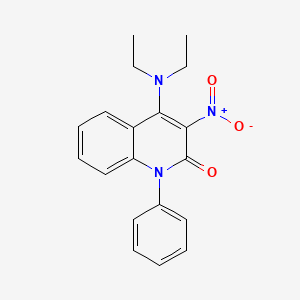

4-(diethylamino)-3-nitro-1-phenylquinolin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal chemistry and drug discovery .

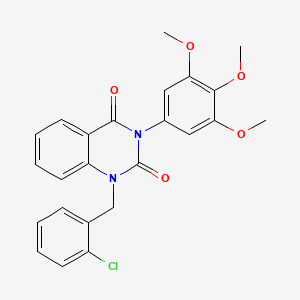

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by the presence of a quinoline backbone, which is a bicyclic compound with a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

Quinoline and its derivatives are known to participate in a variety of chemical reactions. They often serve as the starting material in the synthesis of other complex organic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific structure. Factors such as polarity, molecular weight, and functional groups present would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

APN has demonstrated exceptional cytotoxicity against breast cancer cell lines, surpassing the potency of the commonly used chemotherapeutic agent Doxorubicin . Its potential as an anticancer agent warrants further exploration.

Fluorescent Sensors

APN shows promise as a fluorescent sensor. It exhibits higher sensitivity compared to commercially available probes, such as 7-diethylamino-4-methylcoumarin and trans-2-(2’,5’-dimethoxyphenyl)ethenyl-2,3,4,5,6-pentafluorobenzene . Researchers have utilized APN to monitor photopolymerization processes, particularly in the photoinitiation of epoxide and vinyl monomers .

Antimicrobial Activity

APN has displayed antimicrobial activity against various pathogens. Its potential as an antimicrobial agent makes it an interesting candidate for further investigation .

PIM-1 Kinase Inhibition

Studies have indicated that APN possesses antiproliferative activity with PIM-1 kinase inhibitory potential . This kinase plays a crucial role in cancer cell survival and proliferation, making APN an intriguing target for cancer therapy .

Anti-Tubercular Activity

APN has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis . Understanding its mechanism of action and efficacy could contribute to the development of novel anti-tuberculosis drugs .

SIRT1 Inhibition

Researchers have identified APN as a potential inhibitor of SIRT1 , a protein involved in cellular processes such as aging, DNA repair, and stress response. Investigating APN’s effects on SIRT1 could provide insights into its therapeutic applications .

These diverse applications highlight the multifaceted nature of APN and underscore its potential in various scientific and medical contexts. Researchers continue to explore its properties and applications, aiming to harness its benefits for human health and technology.

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with a specific compound would depend on its structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information. Some related compounds, like 4-(Diethylamino)salicylaldehyde, are known to cause skin and eye irritation and may cause respiratory irritation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(diethylamino)-3-nitro-1-phenylquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-3-20(4-2)17-15-12-8-9-13-16(15)21(14-10-6-5-7-11-14)19(23)18(17)22(24)25/h5-13H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAQWQWNEBOGIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(diethylamino)-3-nitro-1-phenylquinolin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-Methoxyphenyl)ethyl]-1-methyl-4-nitropyrazol-3-amine](/img/structure/B2762826.png)

![4-tert-butyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2762830.png)

![2-Chloro-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide](/img/structure/B2762831.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2762832.png)

![6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid](/img/structure/B2762838.png)

![(5-(2-fluorophenyl)isoxazol-3-yl)methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B2762840.png)

![6-acetyl-3-amino-N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2762844.png)